molecular formula C10H9Cl2N3O4 B2692770 1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate CAS No. 879145-36-5

1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate

Katalognummer: B2692770
CAS-Nummer: 879145-36-5
Molekulargewicht: 306.1
InChI-Schlüssel: ARXQANKDYIPPBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a carbamoylamino group, an oxopropan-2-yl group, and a dichloropyridine carboxylate moiety

Eigenschaften

IUPAC Name

[1-(carbamoylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O4/c1-4(8(16)15-10(13)18)19-9(17)5-2-6(11)7(12)14-3-5/h2-4H,1H3,(H3,13,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXQANKDYIPPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)N)OC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamoylamino Group: This step involves the reaction of an appropriate amine with a carbamoyl chloride under controlled conditions to form the carbamoylamino group.

    Introduction of the Oxopropan-2-yl Group: This step involves the reaction of a suitable ketone with a reagent such as an alkyl halide to introduce the oxopropan-2-yl group.

    Formation of the Dichloropyridine Carboxylate Moiety: This step involves the chlorination of a pyridine derivative followed by esterification to form the dichloropyridine carboxylate moiety.

    Final Coupling Reaction: The final step involves the coupling of the intermediate compounds formed in the previous steps under suitable reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of 1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the pyridine ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic applications. It is studied as a lead compound in drug discovery and development for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings. It is also used in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate can be compared with other similar compounds, such as:

    1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-2-carboxylate: A similar compound with a different position of the carboxylate group on the pyridine ring.

    1-(Carbamoylamino)-1-oxopropan-2-yl 4,5-dichloropyridine-3-carboxylate: A similar compound with different positions of the chlorine substituents on the pyridine ring.

    1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-difluoropyridine-3-carboxylate: A similar compound with fluorine substituents instead of chlorine on the pyridine ring.

Uniqueness

The uniqueness of 1-(Carbamoylamino)-1-oxopropan-2-yl 5,6-dichloropyridine-3-carboxylate lies in its specific chemical structure, which imparts distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.